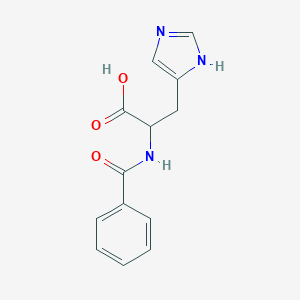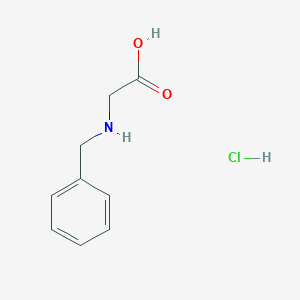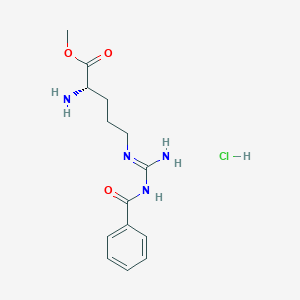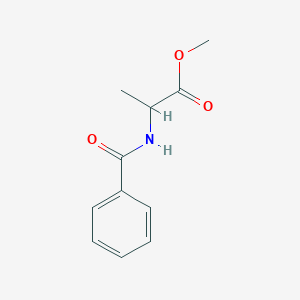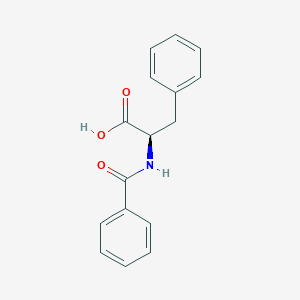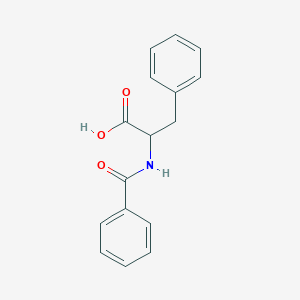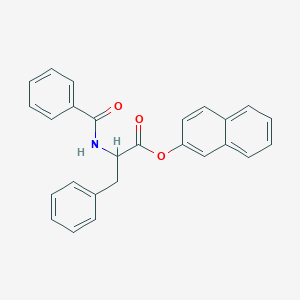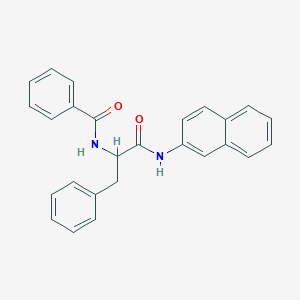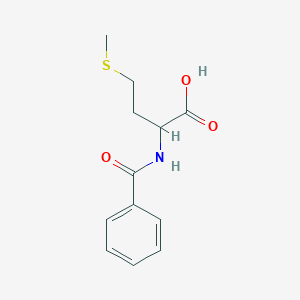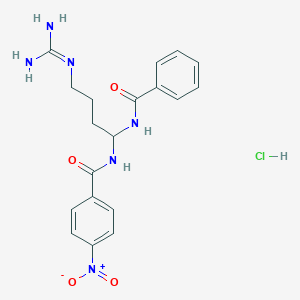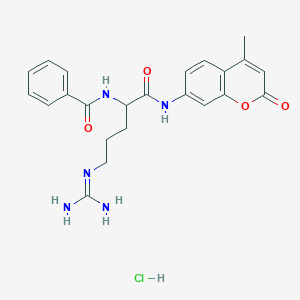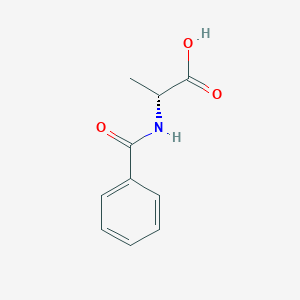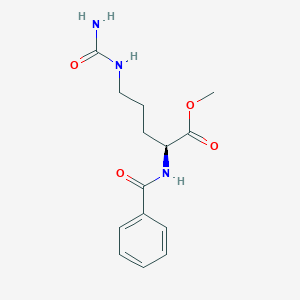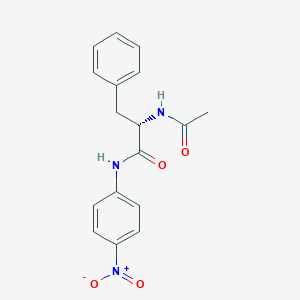
乙酰苯丙氨酸对硝基苯胺
描述
Acetyl-Phenylalanine-p-Nitroanilide (Ac-Phe-pNA) is a synthetic peptide substrate commonly used in biochemical assays to study enzyme activity, particularly chymotrypsin-like proteases. This compound is characterized by the presence of an acetyl group attached to the amino acid phenylalanine, which is further linked to a p-nitroanilide group. The p-nitroanilide moiety serves as a chromogenic group, releasing a yellow-colored product upon enzymatic cleavage, which can be quantitatively measured using spectrophotometry.
科学研究应用
Acetyl-Phenylalanine-p-Nitroanilide is widely used in scientific research for various applications:
Enzyme Kinetics: It is used to study the kinetics of chymotrypsin-like proteases by measuring the rate of p-nitroaniline release.
Inhibitor Screening: The compound is employed in high-throughput screening assays to identify potential inhibitors of proteases.
Diagnostic Assays: It is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases.
Biochemical Research: Acetyl-Phenylalanine-p-Nitroanilide is used to investigate the specificity and mechanism of action of proteases.
作用机制
Target of Action
Ac-Phe-pNA is a synthetic compound that acts as a specific substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the body. It specifically cleaves peptide bonds on the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine .
Mode of Action
The interaction between Ac-Phe-pNA and chymotrypsin follows the typical enzyme-substrate mechanism. The Ac-Phe-pNA binds to the active site of chymotrypsin, fitting into the enzyme’s specific binding pocket. The enzyme then catalyzes the hydrolysis of the peptide bond in Ac-Phe-pNA, leading to the release of p-nitroaniline . This reaction results in the cleavage of the Ac-Phe-pNA substrate and the subsequent release of the enzyme, which can then bind to another substrate molecule .
Biochemical Pathways
The hydrolysis of Ac-Phe-pNA by chymotrypsin is part of the broader proteolytic pathway in the body. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is crucial for many biological processes, including digestion, cell cycle progression, and signal transduction . The cleavage of Ac-Phe-pNA can be seen as a model for understanding these broader proteolytic processes.
Pharmacokinetics
The resulting metabolites, including p-nitroaniline, are likely excreted via the kidneys .
Result of Action
The primary result of the action of Ac-Phe-pNA is the production of p-nitroaniline, a compound that can be easily detected due to its yellow color . This makes Ac-Phe-pNA useful as a substrate in biochemical assays for chymotrypsin activity. The cleavage of Ac-Phe-pNA by chymotrypsin can therefore be used to measure the activity of this enzyme in a sample .
Action Environment
The action of Ac-Phe-pNA is influenced by various environmental factors. For instance, the activity of chymotrypsin, and thus the rate of Ac-Phe-pNA cleavage, can be affected by factors such as temperature and pH . Optimal chymotrypsin activity is usually observed at physiological temperature and slightly alkaline pH . Furthermore, the presence of inhibitors or activators of chymotrypsin can also influence the rate of Ac-Phe-pNA cleavage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Phenylalanine-p-Nitroanilide typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using an acetyl group to prevent unwanted side reactions.
Coupling Reaction: The protected phenylalanine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of any protecting groups to yield the desired product, Acetyl-Phenylalanine-p-Nitroanilide.
Industrial Production Methods: Industrial production of Acetyl-Phenylalanine-p-Nitroanilide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions: Acetyl-Phenylalanine-p-Nitroanilide primarily undergoes enzymatic hydrolysis reactions. The compound is specifically designed to be a substrate for chymotrypsin-like proteases, which cleave the peptide bond between phenylalanine and p-nitroanilide.
Common Reagents and Conditions:
Enzymes: Chymotrypsin or other serine proteases.
Buffers: Phosphate buffer (pH 7.4) is commonly used to maintain the optimal pH for enzyme activity.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products: The enzymatic cleavage of Acetyl-Phenylalanine-p-Nitroanilide results in the formation of acetyl-phenylalanine and p-nitroaniline. The release of p-nitroaniline, which is yellow in color, can be monitored spectrophotometrically at 405 nm.
相似化合物的比较
Acetyl-Phenylalanine-p-Nitroanilide can be compared with other similar peptide substrates used in enzymatic assays:
Acetyl-Tyrosine-p-Nitroanilide: Similar to Acetyl-Phenylalanine-p-Nitroanilide but contains tyrosine instead of phenylalanine. It is used to study tyrosine-specific proteases.
Acetyl-Leucine-p-Nitroanilide: Contains leucine and is used for leucine-specific proteases.
Acetyl-Alanine-p-Nitroanilide: Contains alanine and is used for alanine-specific proteases.
Uniqueness: Acetyl-Phenylalanine-p-Nitroanilide is unique due to its specificity for chymotrypsin-like proteases and its chromogenic properties, which make it an ideal substrate for spectrophotometric assays.
属性
IUPAC Name |
(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLBBSYDVWOTKB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428472 | |
| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17682-83-6 | |
| Record name | (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


